molecular formula C11H12BrNO3S B1461415 1-((3-Bromophenyl)sulfonyl)piperidin-4-one CAS No. 1152584-50-3

1-((3-Bromophenyl)sulfonyl)piperidin-4-one

Cat. No.: B1461415
CAS No.: 1152584-50-3
M. Wt: 318.19 g/mol
InChI Key: KQBQUKFHVLMKGX-UHFFFAOYSA-N
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Description

1-((3-Bromophenyl)sulfonyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It features a piperidine ring substituted with a bromophenylsulfonyl group at the nitrogen atom and a ketone group at the fourth position

Biochemical Analysis

Biochemical Properties

1-((3-Bromophenyl)sulfonyl)piperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic or adverse effects at high doses include liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic intermediates. Additionally, it can affect the levels of key metabolites, such as glucose and ATP, by modulating enzyme activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, the presence of binding proteins can enhance the stability and efficacy of this compound by protecting it from degradation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((3-Bromophenyl)sulfonyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzenesulfonyl chloride with piperidin-4-one in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromophenyl)sulfonyl)piperidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

Major Products:

  • Substituted derivatives (e.g., amino or thio derivatives).
  • Reduced products (e.g., secondary alcohols).
  • Oxidized products (e.g., sulfoxides, sulfones).

Scientific Research Applications

1-((3-Bromophenyl)sulfonyl)piperidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: Researchers use it to study the effects of sulfonyl-containing compounds on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of agrochemicals and materials science, particularly in the design of novel catalysts and functional materials.

Comparison with Similar Compounds

1-((3-Bromophenyl)sulfonyl)piperidin-4-one can be compared with other similar compounds, such as:

    1-(4-Bromophenylsulfonyl)piperidin-4-one: Similar structure but with the bromine atom at the para position.

    1-(3-Chlorophenylsulfonyl)piperidin-4-one: Chlorine atom instead of bromine, affecting reactivity and biological activity.

    1-(3-Bromophenylsulfonyl)pyrrolidin-2-one: Pyrrolidine ring instead of piperidine, influencing the compound’s conformational flexibility and binding properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-bromophenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c12-9-2-1-3-11(8-9)17(15,16)13-6-4-10(14)5-7-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBQUKFHVLMKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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